molecular formula C18H19NO2 B268639 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide

Cat. No. B268639
M. Wt: 281.3 g/mol
InChI Key: YNHRRVLSFBFDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide, also known as N-(tert-butoxycarbonyl)-3-(4-(2-methylprop-2-en-1-yl)phenoxy)phenylalanine methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of pain and inflammation. By inhibiting the COX enzyme, N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has anti-inflammatory and analgesic effects. It has been found to reduce the production of prostaglandins, which are known to play a role in pain and inflammation. Additionally, it has been found to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

An advantage of using N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide in lab experiments is its potential use in the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in cancer therapy. However, a limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide. One direction is to further explore its potential use in the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another direction is to study its potential use in cancer therapy and to explore its effectiveness in combination with other cancer treatments. Overall, the study of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has the potential to lead to the development of new treatments for a variety of medical conditions.

Synthesis Methods

The synthesis of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide involves the reaction between N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamidetert-butoxycarbonyl-3-hydroxyphenylalanine methyl ester and 4-(2-methylprop-2-en-1-yl)phenol. The reaction is catalyzed by 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of anhydrous dichloromethane. The product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.

properties

Product Name

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-[3-(2-methylprop-2-enoxy)phenyl]-2-phenylacetamide

InChI

InChI=1S/C18H19NO2/c1-14(2)13-21-17-10-6-9-16(12-17)19-18(20)11-15-7-4-3-5-8-15/h3-10,12H,1,11,13H2,2H3,(H,19,20)

InChI Key

YNHRRVLSFBFDLJ-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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